Sodium glycocholate hydrate

Catalog No.
S770686
CAS No.
338950-81-5
M.F
C26H44NNaO7
M. Wt
505.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium glycocholate hydrate

CAS Number

338950-81-5

Product Name

Sodium glycocholate hydrate

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate

Molecular Formula

C26H44NNaO7

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;/m1../s1

InChI Key

YWROUPFMHKARON-HJRQWJHVSA-M

SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+]

Sodium glycocholate hydrate is a conjugated bile salt. Bile salts are produced in the liver and stored in the gallbladder. They are essential for digestion by helping to break down fats into smaller components that can be absorbed by the intestines []. Sodium glycocholate hydrate is specifically a glycine conjugate, meaning it consists of cholic acid (a bile acid) linked to the amino acid glycine [].

This compound is derived from naturally occurring cholic acid []. It is useful in scientific research for various purposes, which we'll explore in the following sections.


Molecular Structure Analysis

Sodium glycocholate hydrate has a complex molecular structure with several key features. It contains a steroid backbone derived from cholic acid, which has four rings and several hydroxyl groups. The glycine moiety is attached to one of the hydroxyl groups. The sodium cation (Na+) is associated with the negatively charged carboxylate group of glycocholate [, ].

This structure is amphiphilic, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. This property allows bile salts to emulsify fats, which is crucial for their digestive role [].


Chemical Reactions Analysis

  • Micelle formation

    In the small intestine, sodium glycocholate hydrate interacts with dietary fats and cholesterol to form micelles. Micelles are small spheres with a hydrophilic exterior and a hydrophobic interior. This allows fats and cholesterol to become soluble in the aqueous environment of the intestine and be absorbed [].

  • Synthesis

    Sodium glycocholate hydrate can be synthesized in a laboratory setting from cholic acid []. However, the detailed steps typically involve multiple stages and may not be suitable for inclusion here.


Physical And Chemical Properties Analysis

  • Melting point: 240-242 °C (anhydrous) []
  • Solubility: Soluble in water and ethanol []

Data for other properties like boiling point (which decomposes before boiling) is not readily available.

As mentioned earlier, sodium glycocholate hydrate functions as a bile salt. Bile salts act as detergents in the small intestine, emulsifying dietary fats and cholesterol to facilitate their absorption. They also play a role in the excretion of cholesterol and other waste products through bile [].

Bile Acid Analysis:

  • Measurement of Total Bile Acids: Sodium glycocholate hydrate is employed in the determination of total bile acids in serum samples. Both fluorimetric and enzymatic methods utilize this compound, making it a valuable tool for researchers studying liver function and bile acid metabolism [].

Detergent Properties:

  • Membrane Disruption and Cell Lysis: Sodium glycocholate hydrate acts as an ionic detergent, capable of disrupting cell membranes and lysing cells. This property makes it useful in various applications, including protein extraction and cell viability assays [, ].
  • Micelle Formation and Solubilization: The amphiphilic nature of sodium glycocholate hydrate allows it to form micelles, which are spherical structures that can solubilize hydrophobic molecules. This characteristic has been studied in the context of solubilizing drugs and other poorly water-soluble compounds [, ].

Drug Delivery Systems:

  • Liposomal Delivery: Researchers have explored the potential of sodium glycocholate hydrate in the development of liposomal drug delivery systems. These systems encapsulate drugs within lipid bilayers, aiming to improve their oral bioavailability and protect them from degradation [].

Dates

Modify: 2023-08-15

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